molecular formula C31H32N2O2 B606780 Glucocorticoids receptor agonist 3 CAS No. 305821-96-9

Glucocorticoids receptor agonist 3

Cat. No.: B606780
CAS No.: 305821-96-9
M. Wt: 464.6
InChI Key: SEOPOTXFVGEDGX-UPHHSBJESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucocorticoids receptor agonist 3 is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)- involves multiple steps, including the formation of the phenanthrene core, the introduction of the carboxamide group, and the addition of various substituents. Common synthetic routes may involve the use of catalysts, specific temperature conditions, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may activate or inhibit a signaling pathway, resulting in a physiological response.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene derivatives: Compounds with a similar phenanthrene core structure.

    Carboxamide derivatives: Compounds with a carboxamide functional group.

    Hydroxy derivatives: Compounds with hydroxyl groups attached to the core structure.

Uniqueness

What sets 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)- apart is its unique combination of functional groups and stereochemistry, which may confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

CAS No.

305821-96-9

Molecular Formula

C31H32N2O2

Molecular Weight

464.6

IUPAC Name

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-7-prop-1-ynyl-N-(pyridin-3-ylmethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide

InChI

InChI=1S/C31H32N2O2/c1-2-14-30(35)15-16-31(19-23-7-4-3-5-8-23)27(20-30)12-10-25-18-26(11-13-28(25)31)29(34)33-22-24-9-6-17-32-21-24/h3-9,11,13,17-18,21,27,35H,10,12,15-16,19-20,22H2,1H3,(H,33,34)/t27-,30-,31+/m1/s1

InChI Key

SEOPOTXFVGEDGX-UPHHSBJESA-N

SMILES

CC#CC1(CCC2(C(C1)CCC3=C2C=CC(=C3)C(=O)NCC4=CN=CC=C4)CC5=CC=CC=C5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-472555;  CP 472555;  CP472555;  UNII-6T0KV7024R.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucocorticoids receptor agonist 3
Reactant of Route 2
Reactant of Route 2
Glucocorticoids receptor agonist 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Glucocorticoids receptor agonist 3
Reactant of Route 4
Glucocorticoids receptor agonist 3
Reactant of Route 5
Glucocorticoids receptor agonist 3
Reactant of Route 6
Reactant of Route 6
Glucocorticoids receptor agonist 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.